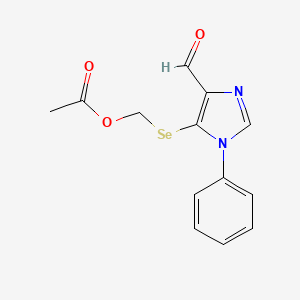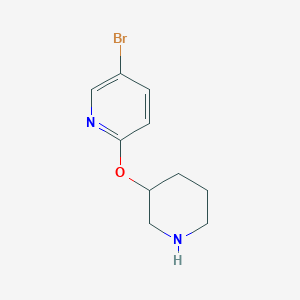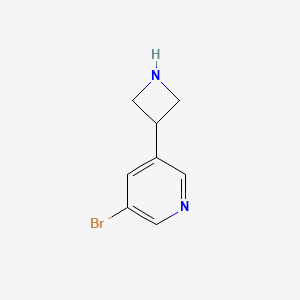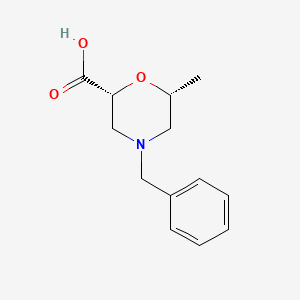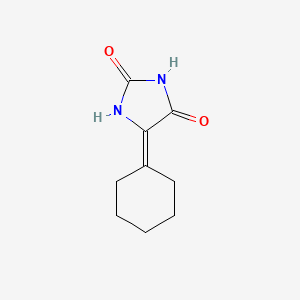
5-Cyclohexylidene-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylideneimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylideneimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where cyclohexanone reacts with imidazolidine-2,4-dione in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-cyclohexylideneimidazolidine-2,4-dione may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexylidene derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-cyclohexylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Inhibits bacterial growth by targeting bacterial enzymes and disrupting cell wall synthesis.
Anticancer Action: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anticoagulant Action: Inhibits clot formation by interfering with the coagulation cascade and reducing thrombin activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its cytotoxic and anti-inflammatory properties.
5-Imidazolinone Derivatives: Exhibits a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-Cyclohexylideneimidazolidine-2,4-dione stands out due to its unique cyclohexylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
66872-77-3 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-cyclohexylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5H2,(H2,10,11,12,13) |
Clé InChI |
KCNCFTOZLKHIPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2C(=O)NC(=O)N2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
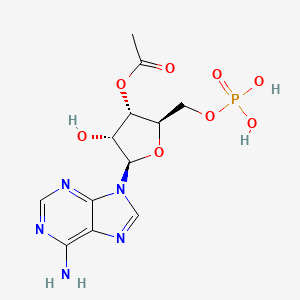
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
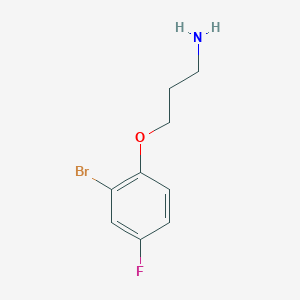
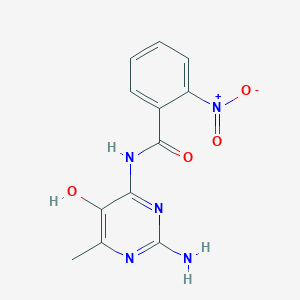
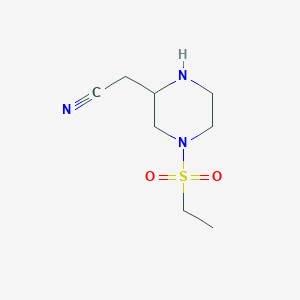
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
